molecular formula C10H14F3IN2O B2605391 4-iodo-3-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole CAS No. 1855951-21-1

4-iodo-3-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole

Cat. No.: B2605391
CAS No.: 1855951-21-1
M. Wt: 362.135
InChI Key: QXQJFXQXNJLQON-UHFFFAOYSA-N
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Description

4-iodo-3-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an iodine atom, a propoxymethyl group, and a trifluoropropyl group attached to the pyrazole ring. These functional groups confer unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-3-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the iodine atom: The pyrazole ring can be iodinated using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS) in the presence of a suitable catalyst.

    Attachment of the propoxymethyl group: This step involves the alkylation of the pyrazole ring with a propoxymethyl halide (e.g., propoxymethyl chloride) under basic conditions.

    Introduction of the trifluoropropyl group: The final step involves the alkylation of the pyrazole ring with a trifluoropropyl halide (e.g., 3,3,3-trifluoropropyl bromide) under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-iodo-3-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

    Coupling reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while coupling reactions could produce biaryl or other complex structures.

Scientific Research Applications

4-iodo-3-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has various applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-iodo-3-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the iodine, propoxymethyl, and trifluoropropyl groups can influence its binding affinity and specificity, thereby modulating its biological activity. The exact pathways involved would depend on the specific target and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-iodo-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole
  • 4-iodo-3-(ethoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole
  • 4-iodo-3-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole

Uniqueness

4-iodo-3-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is unique due to the specific combination of functional groups attached to the pyrazole ring. The propoxymethyl group provides a balance between hydrophobicity and hydrophilicity, while the trifluoropropyl group enhances the compound’s stability and lipophilicity. The iodine atom allows for further functionalization through substitution reactions, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

4-iodo-3-(propoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3IN2O/c1-2-5-17-7-9-8(14)6-16(15-9)4-3-10(11,12)13/h6H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQJFXQXNJLQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=NN(C=C1I)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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